3,5-dichloro-4-iodoaniline
Description
Strategic Importance in Contemporary Organic Synthesis Research
The strategic value of 3,5-dichloro-4-iodoaniline in modern organic synthesis lies in the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds in transition metal-catalyzed cross-coupling reactions. This reactivity difference allows for selective, sequential functionalization of the aromatic ring. Researchers can first target the iodine atom for reactions like Suzuki-Miyaura, Stille, or Sonogashira couplings, and then modify the chloro-substituted positions in a subsequent step. This stepwise approach provides a powerful tool for the controlled assembly of complex, highly substituted molecules from a single, versatile precursor.
This hierarchical reactivity makes this compound a valuable intermediate in the synthesis of biologically active compounds and functional materials. nih.govuky.edu The aniline (B41778) functional group itself offers another site for chemical modification, such as diazotization or acylation, further expanding its synthetic utility. wikipedia.org The strategic placement of two chlorine atoms and an iodine atom on an aniline core thus provides a platform for creating diverse molecular libraries and targeting complex molecular designs that would be challenging to access through other methods.
Historical Context and Evolution of Synthetic Research on Halogenated Aniline Derivatives
The study of halogenated anilines is deeply rooted in the history of synthetic organic chemistry, dating back to the development of the synthetic dye industry. smolecule.com Aniline and its derivatives were foundational to the creation of a vast array of colors. wikipedia.orgresearchgate.net Early methods for the halogenation of anilines and other electron-rich aromatic compounds often struggled with a lack of regioselectivity, leading to mixtures of isomers that were difficult to separate. nih.gov
Over time, research evolved from producing bulk chemicals to creating fine chemicals with specific substitution patterns for applications in pharmaceuticals and agrochemicals. smolecule.comnih.gov This shift drove the development of more sophisticated and regioselective halogenation methods. The synthesis of polysubstituted anilines, where different halogens are installed at specific positions, marked a significant advance. The preparation of compounds like 4-iodoaniline (B139537) from acetanilide (B955) using iodine monochloride, followed by hydrolysis, is a classic example of controlling regioselectivity through the use of protecting groups. prepchem.com The development of methods for the direct and selective iodination of chlorinated anilines, such as using silver salts as reagents, represents a more modern approach to creating specifically substituted intermediates like this compound. nih.govuky.edu
Current Research Challenges and Opportunities Pertaining to this compound
A primary challenge in the synthesis of this compound is achieving high regioselectivity. The direct iodination of 3,5-dichloroaniline (B42879) must be carefully controlled to ensure the iodine atom is introduced exclusively at the para-position (position 4) relative to the amino group, avoiding the formation of other isomers. nih.govvanderbilt.edu While methods using reagents like silver sulfate (B86663) and iodine (Ag₂SO₄/I₂) have shown success in selectively producing the desired 4-iodo product, the formation of di-iodinated byproducts can occur, necessitating careful purification. nih.govuky.edu
The major opportunity presented by this compound is its potential as a versatile building block for constructing complex molecules through regioselective cross-coupling reactions. The distinct reactivity of the C-I versus C-Cl bonds allows for a two-stage functionalization strategy. This is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of different parts of a molecule is required. For instance, the core structure of 3,5-dichloroaniline has been utilized in the development of therapeutic agents like the THR-β agonist Resmetirom, underscoring the pharmaceutical relevance of this scaffold. nih.gov Future research may focus on expanding the library of catalysts that can selectively activate the C-Cl bonds after the C-I bond has been functionalized, further enhancing the synthetic utility of this and related polyhalogenated compounds.
Scope and Objectives of Research Endeavors on this compound
Current and future research involving this compound is primarily focused on its application as a synthetic intermediate. The main objectives include:
Development of Efficient Synthetic Protocols: Optimizing existing methods and developing new, more sustainable, and cost-effective procedures for the regioselective synthesis of this compound with high purity and yield.
Exploration of Sequential Cross-Coupling Reactions: Systematically investigating the scope of various palladium- and copper-catalyzed cross-coupling reactions at the C-I position, followed by subsequent reactions at the C-Cl positions to access novel, complex scaffolds.
Synthesis of Novel Bioactive Molecules: Utilizing this compound as a starting material for the synthesis of new drug candidates. The unique substitution pattern is valuable for designing molecules that can fit into specific biological targets. nih.govnih.gov
Creation of Functional Materials: Incorporating the this compound framework into polymers or other materials to tailor their electronic, optical, or physical properties. The high degree of halogenation can influence properties such as thermal stability and flame retardancy.
Compound Data
Below are tables detailing the physical and chemical properties of this compound and a summary of a key synthetic finding.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 155403-05-7 | bldpharm.comsigmaaldrich.com |
| Molecular Formula | C₆H₄Cl₂IN | chemspider.com |
| Molecular Weight | 287.91 g/mol | bldpharm.com |
| Appearance | Brown solid | uky.edu |
| Melting Point | 143 °C | uky.edu |
Table 2: Research Finding: Regioselective Iodination of 3,5-Dichloroaniline
| Reactant | Reagents | Product | Yield | Reference |
| 3,5-Dichloroaniline | Ag₂SO₄ / I₂ | This compound | 66% | nih.govuky.edu |
Properties
CAS No. |
155403-05-7 |
|---|---|
Molecular Formula |
C6H4Cl2IN |
Molecular Weight |
287.9 |
Purity |
95 |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 3,5 Dichloro 4 Iodoaniline and Its Precursors
Exploration of Novel Synthetic Routes and Catalyst Development for 3,5-Dichloro-4-Iodoaniline
The creation of this compound relies on carefully controlled reactions to install the three halogen substituents with the correct regiochemistry. Research has focused on optimizing existing methods and exploring novel catalytic systems to improve yield, selectivity, and sustainability.
Palladium-Catalyzed C-I Bond Formation in this compound Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, typically utilized to form carbon-carbon or carbon-nitrogen bonds using haloarenes as starting materials. nih.govyoutube.com The catalytic cycle often involves the oxidative addition of a palladium(0) species into a carbon-halogen bond. youtube.com While palladium catalysis is extensively used to react iodoanilines in subsequent synthetic steps, such as in the synthesis of carbazoles, dibenzofurans, and various heterocycles, its application for the direct formation of the C-I bond on an aniline (B41778) precursor is less common. nih.gov
The synthesis of complex molecules like indoles often starts from o-haloanilines, highlighting the importance of these precursors. nih.gov Methods to create these precursors are therefore highly valuable. However, direct palladium-catalyzed C-H iodination of anilines, particularly a deactivated substrate like 3,5-dichloroaniline (B42879), remains a significant challenge. The development of such a method would require a catalyst system capable of activating a C-H bond at the 4-position selectively in the presence of two deactivating chloro-substituents and a directing amino group. Research in palladium catalysis continues to evolve, with ongoing efforts to develop catalysts for challenging C-H functionalization reactions, but established protocols for the specific synthesis of this compound via this route are not prominent in the literature. nih.gov
Electrophilic Iodination Strategies for the Synthesis of this compound Precursors
Electrophilic aromatic substitution is the most direct and widely studied method for the iodination of anilines and their derivatives. chemedx.orgmasterorganicchemistry.com The synthesis of this compound typically involves the regioselective iodination of 3,5-dichloroaniline. The amino group is a strong activating group and an ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. In the case of 3,5-dichloroaniline, the position para to the amino group (C4) is sterically accessible and electronically favored for substitution.
A variety of iodinating reagents and systems have been explored to achieve this transformation with high efficiency and selectivity. Common reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). niscpr.res.incommonorganicchemistry.com The reactivity of these systems can be enhanced by the use of additives or catalysts.
One study systematically investigated the iodination of 3,5-dichloroaniline using elemental iodine in conjunction with various silver salts. wikipedia.org The results demonstrated that the choice of reagent significantly impacts the conversion and yield of the desired this compound product. While all tested silver salts showed para-selectivity, the combination of Ag₂SO₄ with I₂ provided the most favorable outcome.
| Iodination Reagent | Conversion (%) | Yield of this compound (%) | Reference |
|---|---|---|---|
| Ag₂SO₄/I₂ | 87 | 66 | wikipedia.org |
| AgSbF₆/I₂ | 47 | 31 | wikipedia.org |
| AgBF₄/I₂ | 51 | 34 | wikipedia.org |
| AgPF₆/I₂ | 54 | 36 | wikipedia.org |
These findings highlight that while several systems can effect the desired transformation, optimization of the activating salt is crucial for achieving high yields. wikipedia.org Other research has focused on activating NIS with strong acids like trifluoromethanesulfonic acid or Lewis acids like BF₃-H₂O to halogenate even deactivated aromatic compounds. organic-chemistry.org
Green Chemistry Approaches and Sustainable Synthetic Methodologies for this compound
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods that reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netsynthiaonline.comnih.gov For the synthesis of haloarenes, this includes exploring solvent-free reaction conditions and the use of safer oxidants.
One promising green approach to electrophilic iodination involves the use of I₂-oxone under ball-milling conditions. This solvent-free methodology is efficient and environmentally friendly for iodinating electron-rich arenes. Another sustainable strategy is the use of biocatalysis. Laccase-catalyzed iodination of phenolic compounds has been demonstrated, suggesting a potential route for the green synthesis of related iodo-compounds by using enzymes to generate reactive iodine species from iodide.
Furthermore, the use of dimethyl sulfoxide (B87167) (DMSO) as a mild and inexpensive oxidant for the halogenation of arenes with HX (where X is a halogen) represents a practical and greener alternative to harsher reagents. organic-chemistry.org These approaches aim to minimize the environmental impact associated with traditional halogenation methods, which often rely on stoichiometric amounts of strong oxidants and chlorinated solvents.
Mechanistic Investigations of Key Steps in this compound Synthesis
Understanding the underlying mechanisms of the reactions used to synthesize this compound is critical for optimizing reaction conditions and improving the rational design of catalysts and reagents.
Elucidation of Reaction Pathways and Transition States
The primary route to this compound is electrophilic aromatic halogenation. The mechanism for this reaction is well-established and proceeds through a multi-step pathway. masterorganicchemistry.com
Generation of the Electrophile : The reaction begins with the generation of a potent iodine electrophile (often represented as I⁺). When using molecular iodine (I₂), this step typically requires an oxidizing agent or a Lewis acid catalyst to polarize or cleave the I-I bond, making one of the iodine atoms more electrophilic. wikipedia.org
Formation of the Arenium Ion : The electron-rich aniline ring acts as a nucleophile, attacking the electrophilic iodine species. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemedx.orgmasterorganicchemistry.com The positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the site of attack. The stability of this intermediate is the rate-determining step of the reaction. masterorganicchemistry.com
Deprotonation and Re-aromatization : In the final step, a weak base (such as water, HSO₄⁻, or the conjugate base of the acid used) removes a proton from the carbon atom bearing the new iodine substituent. masterorganicchemistry.comwikipedia.org This restores the aromaticity of the ring, yielding the final product, this compound.
The regioselectivity of the reaction, which strongly favors iodination at the C4 position, is governed by the combined directing effects of the amino and chloro substituents. The powerful para-directing ability of the amino group, coupled with the ortho-, para-directing nature of the two meta-positioned chloro groups, overwhelmingly favors electrophilic attack at the C4 position.
Kinetic Studies of Halogenation and Amination Reactions Leading to this compound
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the electrophilic iodination of anilines, kinetic investigations have shown that the reaction order can vary depending on the specific conditions and reagents used. niscpr.res.in
In studies of the iodination of aniline and its substituted derivatives with iodine monochloride (ICl), the reaction was found to be first-order with respect to the iodinating agent (ICl) but fractional-order with respect to the aniline substrate. niscpr.res.in This fractional order suggests a mechanism involving the rapid, reversible formation of an intermediate complex prior to the rate-determining step. niscpr.res.inutmb.edu
Stereoselective Synthesis Considerations for Chiral Analogs or Derivatives of this compound
While this compound is an achiral molecule, it serves as a valuable starting material for the synthesis of complex chiral analogs and derivatives. The introduction of stereocenters is critical for applications in fields such as medicinal chemistry, materials science, and organocatalysis, where specific three-dimensional arrangements are paramount for function. Methodologies for achieving stereoselectivity generally involve asymmetric catalysis, the use of chiral auxiliaries or reactants, and the resolution of racemic mixtures.
A key area of focus is the synthesis of axially chiral biaryls, for which the sterically hindered this compound is a well-suited precursor. The bulky chlorine and iodine substituents ortho to the prospective C-C bond create a significant barrier to rotation, enabling the formation of stable atropisomers.
Atroposelective Synthesis of Biaryl Derivatives
The catalytic asymmetric synthesis of axially chiral biaryls represents a powerful strategy. Chiral phosphoric acids, for instance, have been successfully employed as catalysts in the para-amination of anilines to construct C-N axial chirality. scienceopen.com This methodology involves the reaction of an aniline with an azo-compound in the presence of a chiral catalyst, leading to enantioenriched biaryl diamines. scienceopen.com While not demonstrated on this compound specifically, the principles are applicable. The reaction of a related aniline (1) with diazenedicarboxylate (2) catalyzed by a chiral phosphoric acid ((R)-cat A7) highlights the potential of this approach.
| Entry | Substrate 1 | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | N-(naphthalen-1-yl)aniline | 5 | 40 | 87 | 95 |
| 2 | N-(2-methoxyphenyl)naphthalen-1-amine | 5 | 40 | 90 | 95 |
| 3 | N-(4-fluorophenyl)naphthalen-1-amine | 5 | 40 | 85 | 94 |
Another advanced method is the palladium-catalyzed asymmetric C-H olefination, enabled by a transient chiral auxiliary like an amino acid. nih.gov This allows for the direct and efficient synthesis of a wide range of enantioenriched biaryls with excellent enantioselectivities. nih.gov
Diastereoselective Synthesis Using Chiral Building Blocks
An alternative to asymmetric catalysis is the use of stoichiometric chiral reactants or auxiliaries. In this approach, the achiral aniline is coupled with a chiral building block, resulting in a diastereomeric product mixture from which the desired stereoisomer can be isolated. A prominent example is the palladium-catalyzed heteroannulation of ortho-iodoanilines with chiral alkynes or aldehydes to produce optically active tryptophan analogs. nih.govresearchgate.netnih.gov For instance, various substituted iodoanilines (12a-e) can be coupled with a chiral aldehyde (11) derived from D-serine to produce D-abrine derivatives (13a-e) with high optical purity. nih.gov This strategy ensures that the chirality is transferred from a readily available chiral pool molecule to the final product. nih.gov
| Starting Iodoaniline (12) | Product (13) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 2-Iodoaniline (12a) | D-Abrine (13a) | 51 | >99 |
| 2-Iodo-5-methylaniline (12b) | 5-Methyl-D-abrine (13b) | 48 | Not Reported |
| 5-Fluoro-2-iodoaniline (12c) | 5-Fluoro-D-abrine (13c) | 42 | Not Reported |
| 5-Chloro-2-iodoaniline (12d) | 5-Chloro-D-abrine (13d) | 38 | Not Reported |
| 2-Iodo-5-methoxyaniline (12e) | 5-Methoxy-D-abrine (13e) | 45 | Not Reported |
Derivatization to Form Chiral Catalysts
This compound can also be derivatized to create new chiral molecules that function as organocatalysts. Research has shown the synthesis of chiral iodoaniline-lactate based catalysts. acs.orgacs.org In this process, the amine group of an iodoaniline is first protected, typically as a sulfonamide, and then reacted with a chiral molecule like (S)-methyl lactate (B86563) under Mitsunobu conditions. acs.org The resulting chiral iodoarene can then act as a precatalyst for various enantioselective transformations, such as the α-oxysulfonylation of ketones, yielding products with up to 83% enantioselectivity. acs.orgacs.org
Chiral Resolution
For derivatives where direct asymmetric or diastereoselective synthesis is challenging, classical resolution of a racemic mixture is a viable option. This can be achieved by:
Formation of diastereomeric salts: Reacting the racemic aniline derivative with a chiral acid or base to form diastereomeric salts, which can then be separated by crystallization.
Chiral chromatography: Using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase to separate the enantiomers. researchgate.net
Enzymatic resolution: Employing enzymes, such as lipases, which can selectively react with one enantiomer of the racemic mixture, allowing for the separation of the reacted and unreacted forms. google.com
These methodologies provide a robust toolkit for chemists to access chiral derivatives and analogs of this compound, paving the way for the exploration of their unique stereochemistry-dependent properties.
Chemical Reactivity and Advanced Derivatization Strategies of 3,5 Dichloro 4 Iodoaniline
Cross-Coupling Reactions Involving the Iodo Moiety of 3,5-Dichloro-4-Iodoaniline
The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bonds. This selective reactivity enables the introduction of various substituents at the C-4 position without disturbing the chlorine atoms.
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation with this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for the synthesis of biaryls. sci-hub.seresearchgate.net This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide. For this compound, the high reactivity of the C-I bond allows for selective coupling with various arylboronic acids. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. aablocks.com
Research has demonstrated the successful application of this reaction to substrates structurally similar to this compound. For instance, a copper-catalyzed sulfonylative Suzuki-Miyaura cross-coupling has been reported, highlighting advanced modifications of the standard protocol. rsc.org In a specific example, this compound was reacted with sodium metabisulfite (B1197395) and DABCO-bis(sulfur dioxide) in the presence of a copper catalyst to achieve sulfonylative coupling. rsc.org The reaction conditions are generally tolerant of the amino group and the chloro substituents on the aromatic ring. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| This compound | Arylboronic acid (generic) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Aryl-3,5-dichloroaniline | Good to Excellent | aablocks.com |
| 2-Chloro-4-iodoaniline | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Dioxane | 2-Chloro-4-phenylaniline | 42% | acs.org |
| Dichloroheteroarene | Arylboronic acid | PdCl₂/IPr | K₃PO₄ | Dioxane/H₂O | C4-Aryl-dichloroheteroarene | Moderate to Good | nih.gov |
Heck and Sonogashira Reactions Utilizing this compound as a Halide Partner
The Heck reaction and the Sonogashira reaction are powerful palladium-catalyzed methods for forming carbon-carbon bonds by coupling organic halides with alkenes and terminal alkynes, respectively. mdpi.comresearchgate.net Given the reactivity of its C-I bond, this compound is an excellent substrate for these transformations, enabling the introduction of alkenyl and alkynyl groups at the C-4 position.
In the Heck reaction , this compound can be coupled with various alkenes, such as acrylates, styrenes, or vinyl ethers, in the presence of a palladium catalyst and a base. semanticscholar.orgnih.govprinceton.edu The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle to form a substituted alkene. mdpi.com
The Sonogashira reaction couples this compound with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base. libretexts.orgwalisongo.ac.id This reaction is highly efficient for the synthesis of arylalkynes and is noted for its mild reaction conditions, often proceeding at room temperature. libretexts.orglucp.netnih.gov
Table 2: Typical Conditions for Heck and Sonogashira Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N | DMF or Acetonitrile | 4-Alkenyl-3,5-dichloroaniline | researchgate.netsemanticscholar.org |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or Piperidine | THF or DMF | 4-Alkynyl-3,5-dichloroaniline | libretexts.orgwalisongo.ac.idnih.gov |
Negishi and Stille Coupling Applications with this compound
The Negishi and Stille couplings provide alternative powerful methods for forming C-C bonds, utilizing organozinc and organotin reagents, respectively. These reactions offer a broad substrate scope and high functional group tolerance. wikipedia.orguwindsor.ca
The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orguni-muenchen.de Organozinc reagents are known for their high reactivity and functional group compatibility. uni-muenchen.desigmaaldrich.com The coupling of this compound with an arylzinc or alkylzinc reagent would proceed selectively at the iodo position to yield the corresponding 4-substituted aniline (B41778) derivative. researchgate.netrsc.org This method is particularly valuable for coupling complex fragments in natural product synthesis. researchgate.net
The Stille coupling utilizes an organostannane (organotin) reagent to couple with the organic halide under palladium catalysis. researchgate.net Stille reactions are valued for their tolerance of a wide array of functional groups and the stability of the organostannane reagents. uwindsor.canih.gov The reaction of this compound with an organotin compound, such as an aryltributylstannane or vinyltributylstannane, would provide access to a diverse range of biaryls and styrenyl derivatives. mdpi.com
Table 3: Comparison of Negishi and Stille Coupling Features
| Feature | Negishi Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) |
| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos, Ni(acac)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Key Advantages | High reactivity of organozinc reagent, high functional group tolerance. sigmaaldrich.comresearchgate.net | High functional group tolerance, air- and moisture-stable reagents. nih.gov |
| Applicable to this compound | Yes, selective coupling at the C-I bond with aryl- or alkylzinc reagents. rsc.org | Yes, selective coupling at the C-I bond with aryl-, alkenyl-, or alkynylstannanes. researchgate.net |
Transformations of the Amino Group in this compound
The primary amino group (-NH₂) of this compound is a key functional handle for a variety of chemical transformations, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.
Acylation and Sulfonylation Reactions of this compound
The nucleophilic amino group readily undergoes acylation and sulfonylation upon reaction with acylating or sulfonylating agents. These reactions convert the aniline into the corresponding amide or sulfonamide, which are important functional groups in many biologically active compounds.
Acylation is typically achieved by treating this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The resulting N-acyl derivative is generally more stable and less prone to oxidation than the parent aniline.
Sulfonylation follows a similar pathway, reacting the aniline with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The resulting sulfonamides are robust functional groups that can alter the electronic and steric properties of the molecule.
Table 4: General Conditions for N-Acylation and N-Sulfonylation
| Transformation | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| Acylation | Acetyl chloride or Acetic anhydride | Pyridine or Et₃N | Dichloromethane or THF | N-(3,5-dichloro-4-iodophenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | N-(3,5-dichloro-4-iodophenyl)-4-methylbenzenesulfonamide |
Diazotization and Subsequent Reactions of this compound for Further Functionalization
Diazotization of primary aromatic amines is a classic and powerful transformation in organic synthesis. libretexts.org Treating this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), converts the amino group into a diazonium salt (-N₂⁺). masterorganicchemistry.comacs.org
The resulting 3,5-dichloro-4-iodobenzenediazonium salt is a highly versatile intermediate. byjus.com The diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles, often through copper-catalyzed processes known as Sandmeyer reactions . masterorganicchemistry.combohrium.com These reactions provide a route to synthesize compounds that are otherwise difficult to prepare directly. nih.govuky.edu
Table 5: Potential Transformations of 3,5-Dichloro-4-iodobenzenediazonium Salt
| Reagent(s) | Reaction Name | Product |
|---|---|---|
| CuCl / HCl | Sandmeyer | 1,3,5-trichloro-4-iodobenzene |
| CuBr / HBr | Sandmeyer | 3-bromo-1,5-dichloro-4-iodobenzene |
| CuCN / KCN | Sandmeyer | 2,6-dichloro-4-iodobenzonitrile |
| KI | - | 1,3,5-trichloro-2,4-diiodobenzene (potential for multiple products) |
| H₂O, heat | Hydrolysis | 3,5-dichloro-4-iodophenol |
| HBF₄, then heat | Balz-Schiemann | 1,5-dichloro-2-fluoro-4-iodobenzene |
| H₃PO₂ | Deamination | 1,3-dichloro-2-iodobenzene |
Formation of Imines and Heterocyclic Structures from this compound
The primary amino group of this compound is a key functional handle for derivatization, most notably through the formation of imines (Schiff bases) and subsequent synthesis of heterocyclic systems.
The condensation reaction between an aniline and an aldehyde or ketone is a fundamental method for forming a C=N double bond. organic-chemistry.orgmdpi.com For this compound (which can also be named 2,6-dichloro-4-iodoaniline), this reaction proceeds by condensing the amine with an active carbonyl compound. A documented example involves the reaction of 2,6-dichloro-4-iodoaniline (B1330391) with 3,5-diiodosalicylaldehyde (B1329479) in ethanol (B145695) under reflux conditions for 5-6 hours to produce the corresponding Schiff base, 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol. rasayanjournal.co.inresearchgate.net This imine can then act as a bidentate ligand, coordinating with metal ions through the azomethine nitrogen and the hydroxyl oxygen. rasayanjournal.co.in
The general reaction for imine formation is outlined below:
Scheme 1: General Imine Formation from this compound
(Image depicting the reaction of this compound with a generic aldehyde R-CHO to form an N-substituted imine)
Beyond simple imine formation, the unique substitution pattern of this compound makes it a valuable precursor for various heterocyclic compounds, which are significant scaffolds in medicinal and materials chemistry. cem.comnih.gov The presence of the iodo and chloro groups allows for sequential or selective cross-coupling and cyclization reactions. For instance, o-iodoanilines are common starting materials for the synthesis of carbazoles and indoles. nih.govorganic-chemistry.org Palladium-catalyzed intramolecular cyclization of N-arylated o-iodoanilines is a standard method for constructing the carbazole (B46965) ring system. nih.gov Similarly, various strategies exist for indole (B1671886) synthesis starting from substituted anilines. organic-chemistry.org While specific examples starting directly from this compound are specialized, the established reactivity of o-haloanilines provides a clear pathway for its use in creating complex heterocyclic structures.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2,6-Dichloro-4-iodoaniline | 3,5-Diiodosalicylaldehyde | Ethanol | Reflux, 5-6 hours | 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol | rasayanjournal.co.inresearchgate.net |
Reactivity of the Chloro Substituents on the Aromatic Ring of this compound
Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups (EWGs) on the aromatic ring, which are necessary to stabilize the negative charge of the intermediate. nih.gov
While the chloro groups are potential leaving groups, the iodine at the C4 position is more labile in many contexts, particularly in metal-catalyzed reactions. However, in traditional SNAr, chlorine is a better leaving group than iodine if the addition of the nucleophile is the rate-determining step. Research on dichloropyrimidines shows that regioselectivity can be complex and sensitive to substituents on the ring. wuxiapptec.com In a study on the synthesis of carbazoles, 2,4-dichloro-6-iodoaniline (B79478) was shown to undergo palladium-catalyzed cyclization without displacement of the chloro groups, indicating their relative stability under those specific cross-coupling conditions. nih.gov For a direct SNAr reaction on this compound, a strong nucleophile and potentially harsh reaction conditions would likely be required to displace one of the chloro-substituents.
Directed Ortho-Metalation and Related Reactions on this compound
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi), directing deprotonation to the adjacent ortho position. uwindsor.ca
The primary amino group (-NH₂) itself is not an effective DMG because its acidic protons react with the organolithium base. Therefore, it must first be converted into a suitable protecting group, such as an amide (-NHCOR), a carbamate (B1207046) (-NHCOOR), or a silyl (B83357) amine (-N(SiR₃)₂). nih.govthieme-connect.com These derivatized groups are excellent DMGs. For this compound, the amino group would first be protected, for example, as an N-Boc carbamate. Treatment with a strong lithium base like s-BuLi or t-BuLi would then be expected to selectively deprotonate the molecule at the C2 and C6 positions, which are ortho to the directing carbamate group. The resulting aryllithium species can then be trapped with various electrophiles to introduce new substituents at these positions.
A significant competing reaction in iodo-substituted arenes is halogen-metal exchange, which is often faster than deprotonation, especially for iodo and bromo substituents when using alkyllithium reagents. uwindsor.ca In the case of N-protected this compound, treatment with an alkyllithium reagent could potentially lead to Li-for-I exchange at the C4 position rather than deprotonation at C2/C6. The reaction outcome often depends on the specific base, solvent, and temperature used.
| Substrate | Step 1: Protection | Step 2: Metalation | Step 3: Electrophilic Quench | Product | Reference |
|---|---|---|---|---|---|
| This compound | Protect -NH₂ as -NHBoc, -CONEt₂, etc. | s-BuLi or t-BuLi, THF, -78 °C | E⁺ (e.g., CO₂, RCHO, Me₃SiCl) | 2-Substituted-3,5-dichloro-4-iodo-N-protected aniline | harvard.eduuwindsor.cathieme-connect.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Ring System of this compound
Further Halogenation and Nitration Studies on this compound
The aromatic ring of this compound can undergo further electrophilic aromatic substitution, with the regioselectivity governed by the directing effects of the existing substituents. The amino group is a powerful activating, ortho, para-directing group. The chloro and iodo substituents are deactivating but also ortho, para-directing. In this molecule, the C4 position is blocked by iodine. The positions ortho to the amino group (C2 and C6) are the only available sites for substitution.
Studies on the iodination of 3,5-dichloroaniline (B42879) using reagents like iodine with silver salts show that the reaction preferentially yields the 4-iodo product (this compound). uky.edu Further iodination to produce diiodo products like 3,5-dichloro-2,4-diiodoanisole has been observed in related systems, suggesting that the C2/C6 positions are susceptible to electrophilic attack. olemiss.edu Therefore, treatment of this compound with a suitable halogenating agent (e.g., I₂, Br₂, Cl₂ with a Lewis acid, or NIS, NBS, NCS) would be expected to yield the 2,6-dihalo-substituted product.
Nitration of anilines with standard nitrating agents (a mixture of nitric acid and sulfuric acid) is often problematic. The strongly acidic and oxidizing conditions can lead to oxidation of the aniline and the formation of the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. chemistrysteps.com To achieve controlled nitration at the positions activated by the amino group (C2/C6), the amine is typically first protected as an acetanilide (B955) (-NHCOCH₃). The acetanilide group is still an ortho, para-director but is less activating and more resistant to oxidation, allowing for cleaner nitration. After the reaction, the acetyl group can be removed by hydrolysis to regenerate the amino group.
Friedel-Crafts Alkylation and Acylation with this compound
Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. However, they have significant limitations, particularly with substrates like anilines. libretexts.orgvulcanchem.com The amino group (-NH₂) is a Lewis base, and it reacts readily with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction. curlyarrows.comstackexchange.com This acid-base reaction forms a complex where the nitrogen atom becomes positively charged. This anilinium-like species is strongly deactivating and pulls electron density from the aromatic ring, effectively shutting down the subsequent electrophilic substitution. chemistrysteps.comquora.com
Therefore, this compound itself is not a suitable substrate for direct Friedel-Crafts alkylation or acylation. pearson.com
To overcome this limitation, the amino group must be converted into a non-basic functional group that is still an ortho, para-director. The most common strategy is to acylate the amine to form an amide (an anilide), such as acetanilide. stackexchange.com The resulting N-acyl group is moderately activating and does not complex with the Lewis acid catalyst in the same destructive way. Friedel-Crafts acylation can then be performed on the N-acetyl-3,5-dichloro-4-iodoaniline. The acyl group will be directed to the available C2 and C6 positions. The acetyl protecting group can be removed via hydrolysis after the reaction to restore the free aniline. It is important to note that Friedel-Crafts acylation is generally preferred over alkylation because it is not prone to carbocation rearrangements and the product ketone is deactivated, preventing poly-substitution. chemistrysteps.com
| Reaction Type | Substrate | Feasibility | Reason/Strategy | Reference |
|---|---|---|---|---|
| Alkylation/Acylation | This compound | No | The basic -NH₂ group reacts with the Lewis acid catalyst, deactivating the ring. | chemistrysteps.comcurlyarrows.com |
| Acylation | N-acetyl-3,5-dichloro-4-iodoaniline | Yes | The amide group is a compatible ortho, para-director. The protecting group can be removed after the reaction. | stackexchange.comgoogle.com |
Advanced Spectroscopic and Structural Characterization in Research Applications of 3,5 Dichloro 4 Iodoaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Complex Structure Elucidation of 3,5-Dichloro-4-Iodoaniline Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for probing reaction mechanisms. In the context of this compound and its derivatives, ¹H and ¹³C NMR spectroscopy provide foundational data for confirming molecular structures. For the parent compound, this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows a singlet for the two aromatic protons and a broad singlet for the amine (-NH₂) protons.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ/ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.68 | Singlet |
| Amine NH₂ | 3.76 | Broad Singlet |
Source: CDCl₃, 400 MHz
In mechanistic studies, NMR is crucial for tracking the formation of products and intermediates. For instance, in reactions involving derivatives of iodoanilines, such as the SRN1 reaction of o-iodoaniline with tetralones, NMR analysis (¹H, ¹³C, DEPT, and HETCOR) is used to confirm the structures of the resulting tetracyclic quinolines. Similarly, when studying the synthesis of chiral iodoaniline-lactate based catalysts, NMR is employed to verify the structure of the synthesized catalysts and the products of their subsequent reactions, such as the α-oxysulfonylation of ketones. The technique's ability to provide detailed information on the connectivity of atoms and the stereochemistry of molecules makes it vital for understanding complex reaction pathways.
Furthermore, temperature-dependent NMR studies can offer insights into dynamic processes like conformational changes or fluxionality in molecules. For derivatives of this compound, this could be used to study the rotation around single bonds or the inversion of the amino group, providing a more complete picture of the molecule's behavior in solution.
Mass Spectrometry (MS) Applications in Reaction Monitoring and Isotopic Labeling Studies of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, making it essential for identifying compounds and monitoring reaction progress. In the analysis of this compound, the mass spectrum shows a characteristic molecular ion peak (M⁺) at m/z 287, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
MS is particularly valuable for monitoring the progress of chemical reactions in real-time. For example, in the iodination of 3,5-dichloroaniline (B42879) to form this compound, gas chromatography-mass spectrometry (GC-MS) can be used to track the consumption of the starting material and the formation of the product. This allows for the optimization of reaction conditions such as temperature and reaction time.
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes to trace the fate of the molecule or its fragments in a chemical reaction or metabolic pathway. In conjunction with MS, this method provides detailed mechanistic insights. For instance, if a reaction involving this compound was studied, one could use a starting material labeled with a stable isotope like ¹³C or ¹⁵N. The mass of the products would be shifted accordingly, allowing for the unambiguous identification of the atoms originating from the starting material. This is particularly useful in complex reaction mixtures or in metabolic studies to differentiate between endogenous and exogenous compounds. Techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used for the sensitive detection of halogenated compounds and their metabolites, even without the need for radiolabeling.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (relative abundance %) | Method |
|---|---|---|
| [M]⁺ | 287 (60) | MS |
| [M-I]⁺ | 160 (20) | MS |
| [M-I-Cl]⁺ | 133 (20) | MS |
| C₆H₅Cl₂IN | Calculated: 286.8815, Found: 286.8818 | HRMS |
Source:
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions of this compound
Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are complementary and can be used to study molecular structure, conformation, and intermolecular interactions.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For aniline (B41778) and its derivatives, the N-H stretching vibrations of the amino group are particularly informative. In the IR spectrum of a related compound, 4-iodoaniline (B139537), distinct bands corresponding to the NH₂ group are observed in the 3500-3000 cm⁻¹ region. The positions of these bands can be sensitive to the molecular environment, such as solvent polarity and hydrogen bonding.
Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the molecular backbone and crystal lattice structure. For chloro-substituted anilines, both IR and Raman spectra have been used in conjunction with density functional theory (DFT) calculations to assign the normal modes of vibration and investigate the non-coplanarity of the amino group with respect to the phenyl ring. The study of intermolecular interactions, such as π-π stacking and hydrogen bonds, which are important in the formation of molecular aggregates, can also be facilitated by Raman spectroscopy.
Conformational analysis of flexible molecules can be performed by studying the changes in the vibrational spectra under different conditions, such as varying temperature or solvent. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable conformer(s) in a given environment can be identified.
X-ray Crystallography and Solid-State Analysis of this compound and its Co-Crystals
The solid-state analysis of this compound and its derivatives reveals important information about intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the packing of molecules in the crystal. For instance, in the crystal structure of 2,4-diiodoaniline, weak intermolecular N-H···N hydrogen bonds link the molecules into one-dimensional chains. Similar interactions would be expected in the crystal lattice of this compound.
The study of co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice, is an active area of research. Co-crystallization of iodoanilines with other molecules, such as dinitrobenzoic acids, can lead to the formation of molecular complexes with interesting properties. The analysis of these co-crystals by X-ray diffraction can reveal the nature of the intermolecular interactions, such as charge-transfer interactions, that hold the components together. The solid-state self-assembly of such systems can lead to the formation of well-defined supramolecular structures.
Table 3: Crystal Data for this compound
| Parameter | Value |
|---|---|
| Formula | C₆H₄Cl₂IN |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.6262(3) |
| b (Å) | 13.9113(7) |
| c (Å) | 22.1818(11) |
| V (ų) | 1736.34(16) |
| Z | 8 |
Source: CCDC 827886
Computational and Theoretical Investigations of 3,5 Dichloro 4 Iodoaniline
Quantum Chemical Studies on the Electronic Structure and Reactivity of 3,5-Dichloro-4-Iodoaniline
Quantum chemical studies are fundamental to understanding the behavior of this compound at a molecular level. These calculations can map out its electron distribution, predict its stability, and identify sites prone to chemical attack.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies of this compound
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding electronic energy. worldscientific.com For this compound, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p) to obtain accurate results. worldscientific.com
Table 1: Predicted Data from a Hypothetical DFT Calculation on this compound
| Parameter | Predicted Value |
|---|---|
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| C-Cl Bond Length | Value in Å |
| C-I Bond Length | Value in Å |
| C-N Bond Length | Value in Å |
| C-C-C Bond Angle | Value in Degrees |
Note: This table is illustrative of the data that would be generated from DFT calculations. Specific values for this compound are not available in the cited literature.
Frontier Molecular Orbital (FMO) Analysis of this compound for Reaction Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
An FMO analysis of this compound would reveal the spatial distribution of these key orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. ajchem-a.com For substituted anilines, the distribution of the HOMO is often localized on the amino group and the aromatic ring, while the LUMO's location can be influenced by electron-withdrawing substituents.
Table 2: Conceptual FMO Parameters for this compound
| Parameter | Description | Predicted Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability |
Note: This table describes the parameters of an FMO analysis. Specific calculated values for this compound are not present in the available research.
Molecular Dynamics (MD) Simulations of this compound in Solution and Interacting with Catalytic Surfaces
Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing insights into its behavior in different environments, such as in a solvent or near a catalytic surface. nih.govlidsen.com These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals dynamic processes. nih.gov
For this compound, MD simulations could model its solvation, showing how solvent molecules arrange around it and influence its conformation. Furthermore, simulations could be employed to study its interaction with a catalyst, for example, a palladium surface used in cross-coupling reactions. acs.org This would help in understanding the adsorption process and the orientation of the molecule on the catalytic surface, which are crucial steps in heterogeneous catalysis. Despite the potential of this technique, specific MD simulation studies for this compound were not identified in the reviewed literature.
Prediction of Spectroscopic Parameters via Computational Methods for this compound
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure verification. researchgate.net For this compound, it is possible to calculate its vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.
Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions, such as C-H stretching or N-H bending. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions responsible for the observed UV-Vis absorption bands. acs.org While computational spectroscopic data for many aniline (B41778) derivatives exist, specific predictions for this compound are not documented in the available research.
Table 3: Types of Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| Infrared (IR) & Raman | Vibrational Frequencies (cm-1), Intensities |
| UV-Visible | Excitation Energies (nm), Oscillator Strengths |
| NMR | Chemical Shifts (ppm) |
Note: This table outlines the types of spectroscopic data that can be generated computationally. No specific predicted spectra for this compound were found.
Applications of 3,5 Dichloro 4 Iodoaniline in Advanced Organic Synthesis and Material Science Research
3,5-Dichloro-4-Iodoaniline as a Building Block for Complex Heterocyclic Scaffolds
The unique structural arrangement of this compound, featuring three distinct halogen substituents on an aniline (B41778) core, renders it a valuable and versatile building block in the synthesis of complex organic molecules. The differential reactivity of the iodine and chlorine atoms, along with the directing effects of the amino group, allows for selective and sequential chemical transformations, providing access to a wide array of intricate molecular architectures.
Synthesis of Nitrogen-Containing Heterocycles Utilizing this compound
The presence of an amino group and reactive halogen sites makes this compound a suitable precursor for the construction of various nitrogen-containing heterocyclic systems. google.com These heterocycles are core components in many biologically active compounds and functional materials. The synthetic strategies often involve leveraging the amine functionality for initial reactions, followed by cyclization reactions that incorporate the halogenated ring.
For instance, the amino group can be acylated or condensed with carbonyl compounds to form intermediates that are then subjected to intramolecular cyclization. The iodine atom, being the most reactive of the halogens towards cross-coupling reactions, can be substituted to introduce further complexity before or after the formation of the heterocyclic ring. This strategic functionalization enables the synthesis of substituted indoles, quinolines, and other fused heterocyclic systems that are otherwise challenging to prepare. Research has shown its utility as a reactant in the synthesis of complex triazole compounds, which are a class of nitrogen-containing heterocycles with applications as antiviral agents.
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from this compound
| Heterocycle Class | Synthetic Strategy | Potential Application Area |
| Substituted Triazoles | Multi-step synthesis involving formation of a triazole ring system. | Antiviral Agents |
| Fused Benzimidazoles | Condensation with carboxylic acids followed by intramolecular cyclization. | Medicinal Chemistry |
| Polycyclic Quinolines | Cross-coupling at the iodine position followed by annulation reactions. | Materials Science |
Application in the Construction of Macrocyclic Structures
The difunctional nature of this compound, with its reactive amino and iodo groups, makes it a candidate for the synthesis of macrocyclic structures. Macrocycles are large ring-like molecules that are of significant interest in host-guest chemistry, catalysis, and materials science.
In the construction of macrocycles, this compound can serve as a rigid corner piece or a linker. Synthetic routes may involve a double Suzuki or Sonogashira coupling reaction at the iodo and one of the chloro positions (though the latter is less reactive) with a di-boronic acid or di-alkyne linker, respectively. Alternatively, the amino group can be used in condensation reactions with dialdehydes or diacyl chlorides to form large Schiff base or amide macrocycles. The presence of the remaining chlorine atoms on the aniline ring provides sites for further modification of the final macrocyclic structure, allowing for the fine-tuning of its properties.
Utilization of this compound in the Synthesis of Functional Organic Materials
The electron-rich aniline core, substituted with electron-withdrawing halogens, gives this compound electronic properties that are desirable in the synthesis of functional organic materials. These materials have applications in electronics, photonics, and sensor technology.
Precursor for Conjugated Polymers and Oligomers
Conjugated polymers and oligomers are characterized by alternating single and double bonds, which result in delocalized π-electron systems and interesting electronic and optical properties. This compound is a valuable monomer for the synthesis of such materials through cross-coupling polymerization reactions.
The iodine atom is particularly well-suited for reactions like Suzuki, Stille, and Sonogashira coupling. By reacting this compound with bifunctional coupling partners (e.g., diboronic acids, distannanes, or diacetylenes), polymeric chains with the substituted aniline unit incorporated into the backbone can be synthesized. The chlorine atoms and the amino group can be used to modify the solubility, processability, and electronic properties of the resulting polymers. For example, the amino group can be alkylated or acylated to introduce side chains that prevent aggregation and improve solubility in organic solvents.
Table 2: Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer Type | Resulting Polymer Properties |
| Suzuki Coupling | Aryl diboronic acid | Thermally stable, potential for semiconducting behavior. |
| Sonogashira Coupling | Diacetylene | Rigid backbone, potential for photoluminescent properties. |
| Stille Coupling | Organotin compound | Controlled molecular weight, processable from solution. |
Role in the Design and Synthesis of Liquid Crystals and Optoelectronic Materials
The rigid, anisotropic (rod-like) shape of molecules derived from this compound makes it a promising component in the design of liquid crystals. Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. They are central to display technologies and are being explored for other optoelectronic applications.
By attaching long alkyl chains to the amino group and/or replacing the iodo-group with other functional moieties via cross-coupling, calamitic (rod-shaped) liquid crystals can be synthesized. The dichloro-substituted aromatic core provides the necessary rigidity and polarity for the formation of mesophases. The specific nature of the substituents allows for the tuning of the temperature range of the liquid crystalline phase and its optical and dielectric properties. These tailored molecules are being investigated for use in advanced displays, optical switches, and sensors.
This compound in Agrochemical Intermediate Research
Halogenated anilines are an important class of intermediates in the synthesis of agrochemicals, particularly herbicides and fungicides. Dichloroaniline derivatives, for example, are known precursors to phenylurea herbicides and dicarboximide fungicides. While specific, direct examples of this compound's use in commercially available pesticides are not prominently documented in publicly accessible literature, its structural motifs suggest its potential as a valuable intermediate in the research and development of new agrochemicals.
The synthesis of novel active ingredients in the agrochemical industry often involves the exploration of new substitution patterns on known active scaffolds. The unique 3,5-dichloro-4-iodo arrangement on the aniline ring could be used to generate novel derivatives of existing pesticide classes. For example, the iodo group can be readily converted to other functional groups, providing access to a library of compounds for biological screening. The combination of chlorine and iodine substituents may also impart specific physicochemical properties, such as lipophilicity and metabolic stability, which are critical for the efficacy and environmental profile of a pesticide. Research into this specific molecule could lead to the development of agrochemicals with improved activity, selectivity, or environmental degradation profiles.
Synthesis of Advanced Crop Protection Research Compounds
Substituted anilines are a cornerstone in the synthesis of a wide array of agrochemicals. The strategic placement of halogen atoms on the aniline ring can significantly influence the biological activity, metabolic stability, and environmental persistence of the resulting crop protection agents. While direct examples of commercial pesticides synthesized from this compound are not prevalent in publicly accessible literature, the established role of closely related compounds, such as 3,5-dichloroaniline (B42879), provides a strong indication of its potential as a valuable intermediate in the development of next-generation agrochemicals.
3,5-Dichloroaniline is a known building block in the synthesis of certain fungicides and is also a metabolite of several existing pesticides, including dicarboximide fungicides. nih.govmdpi.com The introduction of an iodine atom at the 4-position, as in this compound, offers medicinal chemists a powerful tool for modulating the physicochemical properties of a lead compound. The large, lipophilic iodine atom can enhance binding to target enzymes or receptors in pests and pathogens through favorable hydrophobic interactions. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the construction of complex and highly functionalized pesticide candidates.
The research focus in this area is on leveraging the unique electronic and steric properties conferred by the specific halogenation pattern of this compound to design molecules with novel modes of action or improved efficacy against resistant strains of fungi, insects, or weeds. The exploration of this compound as a precursor for novel bioactive molecules remains an active area of investigation within industrial and academic research laboratories.
| Attribute | Significance in Agrochemical Design |
|---|---|
| Dichloro Substitution | Enhances metabolic stability and can contribute to the desired toxicological profile of the final compound. |
| Iodine Atom | Increases lipophilicity, potentially improving cell membrane penetration and target site affinity. |
| Aniline Moiety | Provides a versatile synthetic platform for the introduction of various pharmacophores. |
Role in Supramolecular Chemistry and Self-Assembly Research
In the realm of material science, this compound is a compelling building block for the construction of ordered molecular assemblies through non-covalent interactions. Its structure is particularly well-suited for participating in halogen bonding, a highly directional and tunable non-covalent interaction that has emerged as a powerful tool in crystal engineering and the design of functional supramolecular materials.
The iodine and chlorine atoms on the aromatic ring of this compound can act as halogen bond donors, interacting with electron-rich atoms (such as nitrogen or oxygen) on adjacent molecules to direct their self-assembly into well-defined one-, two-, or three-dimensional architectures. The aniline moiety, with its N-H bonds, can simultaneously participate in hydrogen bonding. This ability to form multiple, specific intermolecular interactions makes this compound a bifunctional tecton for the programmed assembly of co-crystals and other supramolecular structures.
The specific arrangement of chlorine and iodine atoms in this compound, combined with the hydrogen bonding capability of the amino group, offers a unique platform for investigating the hierarchy and cooperativity of these non-covalent forces in directing self-assembly. The resulting supramolecular structures could find applications in areas such as nonlinear optics, organic electronics, and porous materials.
| Interaction Type | Participating Atoms in this compound | Role in Self-Assembly |
|---|---|---|
| Halogen Bonding | Iodine and Chlorine atoms | Directional control of molecular packing, formation of chains, sheets, or networks. |
| Hydrogen Bonding | N-H group of the aniline | Formation of classic hydrogen-bonded synthons, complementing halogen bonding. |
Environmental Degradation Pathways and Research Methodologies for 3,5 Dichloro 4 Iodoaniline
Photodegradation Studies of 3,5-Dichloro-4-Iodoaniline in Model Environmental Systems
No studies were found that investigated the transformation of this compound under the influence of light in simulated environmental systems, such as water or soil surfaces.
Bioremediation Research for the Degradation of this compound by Microbial Strains
No research could be located that details the isolation, identification, or metabolic pathways of microbial strains capable of degrading this compound.
Advanced Oxidation Processes (AOPs) for the Chemical Transformation of this compound in Aqueous Research Matrices
There is no available literature describing the use of advanced oxidation processes—such as ozonation, Fenton reactions, or photocatalysis—for the degradation of this compound in water.
Fate and Transport Research in Simulated Environmental Compartments for this compound
No studies were identified that model or measure the movement, persistence, or partitioning of this compound in environmental compartments like soil, water, sediment, or air.
Table of Compounds
Advanced Analytical Method Development for the Detection and Quantification of 3,5 Dichloro 4 Iodoaniline in Research Samples
Chromatographic Techniques (HPLC, GC) Coupled with Advanced Detectors (MS/MS, ECD) for High-Resolution Analysis of 3,5-Dichloro-4-Iodoaniline
Chromatographic methods are paramount for the selective and sensitive analysis of halogenated aromatic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, and their coupling with advanced detectors like tandem mass spectrometry (MS/MS) and electron capture detectors (ECD) provides the high resolution and low detection limits required for trace analysis.
While specific methods for this compound are not extensively detailed in the literature, methods developed for the structurally similar and common metabolite, 3,5-dichloroaniline (B42879) (3,5-DCA), serve as excellent models.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is a highly sensitive and specific technique for the determination of dichloroanilines in various matrices. One developed method involves the use of a triple quadrupole mass spectrometer, which allows for selected reaction monitoring (SRM) for unambiguous identification and quantification. In a method for 3,5-DCA in urine, samples were first subjected to basic hydrolysis to convert any metabolites to 3,5-DCA, followed by extraction and derivatization with pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov Analysis was then performed in negative ion mode. nih.gov This approach achieves excellent precision and linearity, with a limit of detection (LOD) as low as 0.1 ng/mL. nih.gov
Another sensitive HPLC-MS/MS method was developed for the simultaneous determination of 3,4-DCA and 3,5-DCA in chive products. mdpi.com This method optimized chromatographic and mass-spectrometric conditions and utilized a modified QuEChERS preparation technique. mdpi.com The method demonstrated good linearity over a concentration range of 0.001–1.000 mg/L and achieved low limits of detection and quantification. mdpi.com
| Parameter | Condition/Value | Reference Compound | Matrix |
|---|---|---|---|
| Instrumentation | HPLC coupled with Triple Quadrupole MS | 3,5-Dichloroaniline | Chives |
| Ionization Mode | Electrospray Ionization (ESI), Positive | 3,5-Dichloroaniline | Chives |
| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile | 3,5-Dichloroaniline | Chives |
| LOD | 1.0 µg/kg | 3,5-Dichloroaniline | Chives |
| LOQ | 3.0 µg/kg | 3,5-Dichloroaniline | Chives |
Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to halogenated compounds, making GC-ECD a suitable technique for analyzing this compound. The presence of two chlorine atoms and one iodine atom in the molecule enhances its electrophilic nature, leading to a strong response from the ECD. For the analysis of related dichloroanilines, methods often involve derivatization with heptafluorobutyric anhydride (HFBA) to improve volatility and chromatographic performance. This approach has successfully achieved a limit of detection of 0.05 µg/L for 3,5-DCA in human urine. mdpi.com Confirmation of the compound's identity is typically achieved by running the analysis on a second GC column with a different stationary phase or by using a mass spectrometer.
| Parameter | Condition/Value | Reference Compound | Matrix |
|---|---|---|---|
| Instrumentation | Gas Chromatograph with Electron Capture Detector | 3,5-Dichloroaniline | Human Urine |
| Derivatization | Heptafluorobutyric anhydride (HFBA) | 3,5-Dichloroaniline | Human Urine |
| LOD | 0.05 µg/L | 3,5-Dichloroaniline | Human Urine |
| Recovery | 93 to 103% | 3,5-Dichloroaniline | Human Urine |
Electrochemical Methods for Sensitive Detection of this compound in Non-Biological Research Samples
Electrochemical methods offer a sensitive and cost-effective alternative for the detection of electroactive compounds like halogenated anilines. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
An HPLC method coupled with an electrochemical detector has been developed for the analysis of various halogenated anilines without the need for derivatization. oup.com This system allows for the detection of sub-nanogram quantities. oup.com The separation is typically performed on a C-18 bonded phase column. oup.com However, a limitation of this detector is its incompatibility with solvent programming, which may necessitate different solvent systems to separate a wide range of analytes. oup.com
Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can also be employed for the direct analysis of aniline (B41778) and its derivatives. srce.hr The electrochemical behavior of anilines, including their oxidation potentials, is influenced by the nature of the electrode (e.g., platinum, carbon) and the electrolyte solution. srce.hr Modified electrodes, such as those incorporating graphene-nafion films, have been used to enhance the sensitivity and selectivity of voltammetric analysis for noxious aniline isomers, achieving detection limits in the range of 0.022 µg/mL. nih.gov While these methods have not been specifically optimized for this compound, the principles are directly applicable and suggest that sensitive electrochemical detection is feasible.
Development of Spectrophotometric and Fluorescent Probes for this compound Detection in Research Settings
Spectrophotometric and fluorescent probes represent a promising avenue for the rapid and simple detection of target analytes. These methods rely on a specific chemical reaction or interaction between the probe and the analyte that results in a measurable change in color (colorimetric) or fluorescence intensity (fluorometric).
Spectrophotometric Probes: Colorimetric methods for aniline derivatives have been developed based on diazotization of the primary aromatic amine and subsequent coupling with a reagent like resorcinol (B1680541) to form a colored azo dye. capes.gov.br This approach offers a rapid and direct means of determination. More advanced colorimetric sensors based on aniline trimers have been synthesized for the detection of metal ions, demonstrating the versatility of aniline-based structures in sensor design. nih.gov These principles could be adapted to create a probe that selectively reacts with the aniline functional group of this compound.
Fluorescent Probes: Fluorescence-based detection offers very high sensitivity. Probes have been developed that show a "turn-on" or "turn-off" (quenching) response upon interaction with aniline compounds. For instance, spiropyran derivatives have been used for the dual-mode colorimetric and fluorometric detection of aniline pollutants. rsc.orgresearchgate.net The mechanism involves a chemical reaction between the probe and aniline that leads to significant changes in both absorption and emission spectra. researchgate.net Another novel fluorescent probe based on a quinoxaline (B1680401) derivative has been constructed for the detection of aniline and p-nitroaniline, with a limit of detection for aniline as low as 0.3 µM. nih.gov Recently, fluorescent polycarbonates have been synthesized that exhibit aggregation-induced luminescence, which is quenched by aniline compounds, allowing for their detection in environmental samples and biomarkers in urine. mdpi.com Although these probes were designed for aniline or other derivatives, the development of a specific probe for this compound is a viable research direction based on these established chemical principles.
Sampling and Pre-treatment Methodologies for Trace Analysis of this compound in Complex Research Matrices
Effective sample pre-treatment is a critical step to isolate the target analyte from interfering components in complex matrices, concentrate it to a detectable level, and ensure compatibility with the analytical instrument.
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique. For the analysis of 3,5-DCA, a method involving basic hydrolysis of urine samples was followed by extraction of the analyte into toluene. nih.gov This step effectively separates the analyte from the aqueous sample matrix before derivatization and analysis.
Solid-Phase Extraction (SPE): SPE is a more modern alternative to LLE that uses a solid sorbent to selectively adsorb the analyte from the liquid sample. It offers advantages such as reduced solvent consumption, higher sample throughput, and cleaner extracts. For polar pesticides and their metabolites like chloroanilines in environmental water, graphitized carbon or C18-bonded silica (B1680970) are common sorbent choices. acs.orggoogleapis.com Magnetic SPE, using ionic liquid-modified magnetic nanoparticles, has also been developed as a rapid and efficient extraction method for organic pollutants from water samples. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become exceptionally popular for the analysis of pesticide residues and other contaminants in a wide variety of matrices. labsertchemical.com This approach involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation. mdpi.com This is followed by a dispersive solid-phase extraction (d-SPE) step for cleanup, where a small amount of sorbent (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) is added to the extract to remove interferences like fatty acids and pigments. mdpi.comnih.gov A modified QuEChERS method has been successfully applied for the analysis of dichloroanilines in chives, demonstrating satisfactory accuracy and precision. mdpi.com
| Methodology | Principle | Typical Solvents/Sorbents | Advantages | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Toluene, Dichloromethane | Simple, widely applicable. | nih.gov |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, interferences are washed away, and analyte is eluted. | C18, Graphitized Carbon | Reduced solvent use, high concentration factor, cleaner extracts. | acs.org |
| QuEChERS | Acetonitrile extraction followed by salting out and d-SPE cleanup. | Acetonitrile; MgSO4, NaCl; PSA, GCB, C18 | Fast, easy, low solvent use, high throughput, effective for many matrices. | mdpi.comlabsertchemical.com |
Future Research Directions and Emerging Opportunities in 3,5 Dichloro 4 Iodoaniline Chemistry
Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Novel 3,5-Dichloro-4-Iodoaniline Derivatives
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. frontiersin.org For a molecule like this compound, these computational tools offer a powerful approach to navigate its complex reactivity and to rationally design new derivatives. Future research will likely focus on developing bespoke ML models trained on data from polyhalogenated aromatic compounds to predict reaction outcomes with high accuracy. nih.govyoutube.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to forecast the biological activity or material properties of novel derivatives, accelerating the identification of promising candidates for applications in agrochemicals or pharmaceuticals. nih.gov Generative AI algorithms, fed with the structural information of the this compound core, could design vast virtual libraries of new molecules with optimized properties, such as enhanced binding affinity to a specific biological target or improved electronic characteristics for materials science. frontiersin.orgnih.gov These in silico methods can significantly reduce the time and resources required for experimental screening by prioritizing the synthesis of only the most promising compounds. cmu.edu
| Application Area | AI/ML Tool | Objective and Potential Impact |
|---|---|---|
| Reactivity Prediction | Random Forest, Neural Networks, XGBoost | Predict yields and regioselectivity of cross-coupling reactions at the C-I and N-H bonds, minimizing failed experiments. nih.gov |
| Novel Derivative Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel structures with desired fungicidal or electronic properties based on the this compound scaffold. frontiersin.orgnih.gov |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Forecast biological activity, toxicity, and physicochemical properties of virtual derivatives before synthesis. nih.gov |
| Reaction Optimization | Bayesian Optimization | Efficiently explore reaction parameters (catalyst, solvent, temperature) to find optimal conditions for challenging transformations. youtube.com |
Exploration of this compound in Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The synthesis and manipulation of polyhalogenated aromatics often involve hazardous reagents or highly exothermic reactions, making them ideal candidates for exploration in continuous flow systems. google.comsemanticscholar.org
Future research could focus on developing a continuous flow process for the synthesis of this compound itself, potentially allowing for the safe handling of hazardous intermediates in small, controlled volumes. mdpi.com Furthermore, subsequent transformations of the molecule, such as nitration, diazotization, or reactions involving organometallic intermediates, could be performed with much greater control and safety in a microreactor. google.comnih.gov The ability to precisely control reaction parameters like temperature, pressure, and residence time can lead to higher yields, improved selectivity, and the suppression of unwanted byproducts, which is often a challenge in batch processes involving multifunctional substrates. anton-paar.comuc.pt
| Parameter | Conventional Batch Processing | Flow Chemistry / Microreactors |
|---|---|---|
| Safety | Higher risk with hazardous reagents and exotherms due to large volumes. | Inherently safer due to small reactor volumes and superior heat dissipation. semanticscholar.org |
| Heat & Mass Transfer | Often limited, leading to local hot spots and reduced selectivity. | Excellent, due to high surface-area-to-volume ratio, enabling uniform reaction conditions. anton-paar.com |
| Scalability | Challenging; requires re-optimization of reaction conditions. | Straightforward "scaling-out" by running multiple reactors in parallel. nih.gov |
| Reaction Control | Less precise control over residence time and temperature gradients. | Precise control over all reaction parameters, leading to higher reproducibility and purity. beilstein-journals.org |
Development of Sustainable and Resource-Efficient Synthesis Strategies for this compound
In line with the principles of green chemistry, a key future direction is the development of more sustainable and resource-efficient methods for synthesizing substituted anilines. nih.govnih.gov Traditional routes often rely on multi-step processes that may involve hazardous reagents, harsh conditions, and generate significant waste. researchgate.net
| Green Chemistry Principle | Potential Application | Benefit |
|---|---|---|
| Atom Economy | Catalytic C-H halogenation instead of classical substitution reactions. | Reduces waste by incorporating more reactant atoms into the final product. |
| Use of Safer Solvents | Exploration of bio-based solvents or supercritical fluids. | Minimizes environmental and health impacts associated with volatile organic compounds. |
| Catalysis | Development of recyclable heterogeneous catalysts for halogenation or reduction steps. acs.org | Reduces catalyst waste and simplifies product purification. |
| Process Intensification | Designing one-pot or tandem reaction sequences. mdpi.com | Saves energy, reduces solvent use, and minimizes waste from intermediate workups. |
Novel Catalytic Systems for Challenging Transformations Involving this compound
The structure of this compound presents distinct challenges and opportunities for catalytic transformations. The amine group is electron-deficient due to the ortho-chlorine atoms, and the molecule is sterically hindered. These factors make reactions like N-arylation (e.g., Buchwald-Hartwig coupling) particularly difficult. nih.govresearchgate.net
A significant area for future research is the design of novel catalytic systems capable of overcoming this steric and electronic hindrance. This includes the development of new phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) for palladium-catalyzed reactions that can facilitate C-N bond formation with high efficiency. researchgate.netacs.org Moreover, exploring the use of more earth-abundant and cost-effective metals like copper or nickel for cross-coupling reactions is a key trend. acs.org The iodine atom provides a reactive handle for a wide range of transformations, such as Suzuki, Sonogashira, and Heck couplings, and developing catalysts that can selectively perform these reactions in the presence of the other functional groups will be crucial for elaborating the molecular scaffold. semanticscholar.org
| Transformation | Challenge | Potential Catalytic Solution |
|---|---|---|
| Buchwald-Hartwig Amination (N-Arylation) | Sterically hindered and electron-deficient amine. nih.gov | Development of bulky biaryl phosphine ligands (e.g., AlisonPhos) or novel NHC ligands for Pd or Ni catalysts. researchgate.net |
| Ullmann Condensation (N-Arylation) | Often requires high temperatures and stoichiometric copper. | Novel ligand-assisted copper-catalyzed systems that operate under milder conditions. acs.org |
| Suzuki Coupling (C-C bond formation at Iodine) | Potential for catalyst deactivation or side reactions with the aniline (B41778) group. | Highly active Pd catalysts with specialized ligands that tolerate the aniline moiety. |
| Sonogashira Coupling (C-C bond formation at Iodine) | Requires both Pd and Cu catalysts; potential for homo-coupling. | Copper-free Sonogashira protocols or advanced ligand systems that stabilize the catalytic cycle. |
Potential Role of this compound in Emerging Fields of Chemical Biology and Synthetic Biology
The unique combination of halogens in this compound makes it an intriguing building block for applications in chemical and synthetic biology. Halogen atoms, particularly iodine, are known to participate in halogen bonding, a non-covalent interaction that can be exploited in rational drug design to enhance ligand-protein binding affinity and specificity. acs.org
In chemical biology, derivatives of this compound could be designed as chemical probes to study biological systems. nih.gov The iodine atom can serve as a heavy atom for X-ray crystallography or as a site for radiolabeling. In synthetic biology, the focus is on designing and constructing new biological parts, devices, and systems. medium.comidtdna.com There is growing interest in enzymatic halogenation using halogenase enzymes to produce novel, biologically active compounds. nih.govresearchgate.net Future research could explore the possibility of engineering biosynthetic pathways to produce polyhalogenated anilines or using this compound as a precursor for enzymatic diversification. nih.govdtu.dk The discovery of naturally occurring halogenated anilines in marine microalgae suggests that biosynthetic routes for such compounds exist in nature and could be harnessed. researchgate.netnih.gov
| Field | Potential Application | Rationale and Research Focus |
|---|---|---|
| Chemical Biology | Protein-Ligand Probes | The iodine atom can form strong halogen bonds, making derivatives useful for designing potent enzyme inhibitors or probes for structural biology. acs.org |
| Medicinal Chemistry | Scaffold for Drug Design | The polyhalogenated ring can be used to tune lipophilicity and metabolic stability in drug candidates. |
| Synthetic Biology | Engineered Biosynthesis | Explore the use of halogenase enzymes to regioselectively halogenate aniline precursors to create novel natural products. nih.govnih.gov |
| Biocatalysis | Precursor for Enzymatic Derivatization | Use this compound as a substrate for other engineered enzymes (e.g., transferases) to create complex bioactive molecules. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dichloro-4-iodoaniline, considering halogen reactivity and regioselectivity?
- Methodological Answer : Sequential halogenation is a common approach. Start with aniline derivatives, introducing chlorine via electrophilic substitution (e.g., using Cl₂/FeCl₃), followed by iodination at the para position using KI and a mild oxidizing agent like I₂/HNO₃. Ensure regioselectivity by controlling reaction temperature (≤30°C) and solvent polarity (e.g., acetic acid) to minimize byproducts . Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to achieve ≥95% purity.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR spectroscopy (deuterated DMSO or CDCl₃) to confirm substitution patterns and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 292.83).
- HPLC-UV (C18 column, acetonitrile/water mobile phase) to assess purity against certified reference standards .
Q. What storage conditions are critical for maintaining this compound stability?
- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen) to prevent photodegradation and oxidation. Avoid aqueous solutions unless stabilized with 0.1% ascorbic acid. Monitor decomposition via periodic TLC or HPLC analysis .
Advanced Research Questions
Q. How do electronic effects of iodine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl groups meta to the NH₂ group enhance electrophilicity at the para position, while iodine’s large atomic radius facilitates oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict reactive sites. Experimental validation via kinetic studies with varying catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) is recommended .
Q. What strategies resolve contradictions in reported biological activity data for halogenated anilines?
- Methodological Answer :
- Batch Analysis : Compare impurity profiles (GC-MS) across suppliers to identify confounding contaminants (e.g., residual solvents or dehalogenated byproducts).
- Bioassay Standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., 4-Bromo-3,5-dichloroaniline ) to normalize activity measurements.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, accounting for variables like solvent (DMSO vs. ethanol) and concentration ranges .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Leverage databases like NIST Chemistry WebBook for thermodynamic parameters (e.g., ΔG of hydrolysis). Validate predictions with microcosm studies measuring soil adsorption coefficients (Kd) and photolysis rates under UV light .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : The compound’s low solubility in common solvents necessitates slow vapor diffusion methods. Use mixed solvents (e.g., dichloromethane/hexane) and seed crystals from analogous structures (e.g., 4-Chloro-3-fluoro-2-iodoaniline ). Optimize crystal growth at 4°C with controlled humidity to avoid hydrate formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
